(3aS,4R,9bR)-G-1

Description

G Protein-coupled Estrogen Receptor Agonist LNS8801 is an orally bioavailable selective agonist of the G protein-coupled estrogen receptor (G protein-coupled estrogen receptor 1; GPER; GPER1; GPR30), with potential immunomodulating and antineoplastic activities. Upon oral administration, LNS8801 targets, binds to and activates GPER. This activates GPER-mediated signaling and suppresses the expression of various tumor-associated genes, such as c-Myc and programmed cell death-ligand 1 (PD-L1). This leads to an inhibition of tumor cell proliferation. GPER activation may also induce immune memory. GPER is a membrane protein and a member of the G-protein coupled receptors (GPCRs) that are widely distributed in various tissues. GPER is a tumor suppressor in a wide range of cell cancer types.

Structure

3D Structure

Properties

IUPAC Name |

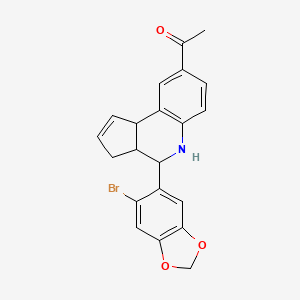

1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881639-98-1, 925419-53-0 | |

| Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LNS-8801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | G 1 (GPER AGONIST) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LNS-8801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone"

An in-depth guide to the synthesis of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone, a compound of significant interest to researchers in drug development, is detailed below. This molecule, also known as G-1, is recognized as a selective agonist for the G protein-coupled estrogen receptor (GPER). The synthesis is efficiently achieved through a scandium triflate-catalyzed multicomponent reaction.

Synthetic Pathway Overview

The core structure of the target compound is a tetrahydro-cyclopenta[c]quinoline system, which is constructed via a domino reaction involving an imine formation followed by a Diels-Alder reaction. The synthesis utilizes commercially available starting materials, making it an accessible route for many research laboratories.

Experimental Protocols

Two primary methods have been described for the synthesis of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone.[1]

Method A: Multicomponent Procedure at Ambient Temperature

This method involves the one-pot reaction of an aldehyde, an amine, and a diene.

-

Reaction Components:

-

6-bromopiperonal (10.0 mmol, 2.30 g)

-

p-aminoacetophenone (10.0 mmol, 1.30 g)

-

Cyclopentadiene (50.0 mmol, 3.30 g)

-

Scandium (III) triflate (Sc(OTf)₃) (1.0 mmol, 0.492 g)

-

Anhydrous acetonitrile (25 cm³)

-

-

Procedure:

-

To a mixture of 6-bromopiperonal, p-aminoacetophenone, and cyclopentadiene in anhydrous acetonitrile, add a catalytic amount of Sc(OTf)₃.

-

Stir the reaction mixture at ambient temperature (approximately 23 °C) for 2 hours.

-

After the reaction is complete, remove the volatile components under reduced pressure (in vacuo).

-

The crude residue is then purified to yield the final product.

-

Method B: Two-Step Procedure with Intermediate Imine Formation

This alternative method involves the pre-formation of the imine before the cycloaddition step.

-

Reaction Components:

-

Pre-formed imine (from 6-bromopiperonal and p-aminoacetophenone) (1 mmol, 0.346 g)

-

Cyclopentadiene (5.0 mmol, 0.330 g)

-

Scandium (III) triflate (Sc(OTf)₃) (0.1 mmol, 0.049 g)

-

Dichloromethane (DCM) (4.2 cm³)

-

-

Procedure:

-

To a solution of the imine and cyclopentadiene in dichloromethane, add a catalytic amount of Sc(OTf)₃.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Remove the volatiles under reduced pressure.

-

Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) as the eluent.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of the target compound using Method B.[1]

| Parameter | Value |

| Yield | 95% |

| Diastereomeric Ratio (endo:exo) | 98:02 |

| Physical Appearance | White solid |

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the multicomponent synthesis of the target compound.

Caption: General workflow for the synthesis of the target quinoline derivative.

Enantiomeric Separation

The synthesized compound is a racemic mixture of enantiomers. The individual enantiomers, including the biologically active form LNS8801, can be separated using preparative chiral chromatography.[2] This process typically involves dissolving the racemic mixture in a suitable solvent system and passing it through a column packed with a chiral stationary phase.

References

- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the racemic compound rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone, commonly known as G-1, and its active enantiomer, LNS8801. G-1 is a potent and selective agonist of the G protein-coupled estrogen receptor (GPER). This document details its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in oncology.

Chemical Identity and Physicochemical Properties

The compound of interest is a synthetic, non-steroidal small molecule. It exists as a racemic mixture (G-1) of two enantiomers. The biologically active enantiomer has been identified as LNS8801.

| Identifier | Value | Reference |

| IUPAC Name | rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |

| Common Name | G-1 (racemic mixture) | [1][2] |

| Active Enantiomer | LNS8801 | [2][3] |

| CAS Number (racemate) | 881639-98-1, 925419-53-0 | [1] |

| CAS Number (LNS8801) | 925419-55-2 | [4] |

| Molecular Formula | C₂₁H₁₈BrNO₃ | [1] |

| Molecular Weight | 412.28 g/mol | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Purity | ≥98% (commercially available) | [1] |

Biological Activity and Mechanism of Action

G-1 and its active enantiomer LNS8801 are selective agonists for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] It displays no significant activity at the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] The activation of GPER by G-1/LNS8801 has been shown to have tumor-suppressive effects in various cancer models.[3][5]

Quantitative Biological Data

| Parameter | Value | Cell Line/System | Reference |

| Ki (GPER) | 11 nM | - | [1] |

| EC₅₀ (GPER) | 2 nM | - | [1] |

| IC₅₀ (Cell Migration) | 0.7 nM | SKBr3 cells | [1] |

| IC₅₀ (Cell Migration) | 1.6 nM | MCF-7 cells | [1] |

GPER-Mediated Signaling Pathway

Upon binding to GPER, LNS8801 initiates a cascade of intracellular signaling events. This includes the activation of G protein signaling, leading to the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB).[6] This signaling pathway ultimately leads to the suppression of tumor-associated genes such as c-Myc and programmed cell death-ligand 1 (PD-L1), resulting in the inhibition of tumor cell proliferation and the induction of immune memory.[7]

References

- 1. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Facebook [cancer.gov]

LNS8801: A Deep Dive into its Mechanism of Action as a GPER Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LNS8801 is a novel, orally bioavailable, and highly specific agonist of the G protein-coupled estrogen receptor (GPER).[1][2][3] Emerging as the active enantiomer of the widely studied racemic compound G-1, LNS8801 has demonstrated potent anti-tumor activities in a variety of preclinical cancer models, leading to its evaluation in clinical trials.[4][5][6][7] This technical guide elucidates the core mechanism of action of LNS8801, detailing its engagement with GPER and the subsequent downstream signaling cascades that mediate its therapeutic effects. Particular emphasis is placed on the quantitative aspects of its activity and the experimental methodologies employed for its characterization.

Introduction to LNS8801 and GPER

LNS8801 is a synthetic, non-steroidal small molecule that has been identified as the exclusively active enantiomer of the racemic GPER agonist, G-1.[4][7] Its chemical name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl] ethanone.[5] LNS8801's therapeutic potential stems from its specific activation of the G protein-coupled estrogen receptor (GPER), a transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[5][6] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER activation triggers a distinct set of intracellular signaling pathways.[5][6] The tumor-suppressive effects of GPER signaling have been observed in various cancers, including melanoma, pancreatic cancer, and uveal melanoma, making it a compelling target for oncologic drug development.[1][4][8]

Quantitative Profile of LNS8801 Activity

The potency and efficacy of LNS8801 as a GPER agonist have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data available.

| Parameter | Cell Line/Model | Value | Reference |

| In Vitro Proliferation Inhibition | |||

| YUMM1.7 (murine melanoma) | More potent than G-1 | [5] | |

| 2838c3 (murine pancreatic ductal adenocarcinoma) | More potent than G-1 | [5] | |

| cAMP Induction | |||

| HL-60 (human promyelocytic leukemia) | Induces cAMP production | [6][9] | |

| Cell Cycle Arrest | |||

| 92.1 and Omm1.3 (uveal melanoma) | Arrest in G2–M phase with 500 nmol/L LNS8801 | [8] | |

| In Vivo Anti-Tumor Efficacy | |||

| 2838c3 PDAC tumor model (subcutaneous) | Significantly more activity than G-1, including tumor clearance | [6] |

Core Mechanism of Action: GPER-Mediated Signaling

The primary mechanism of action of LNS8801 is the activation of GPER, which initiates a cascade of downstream signaling events. The activity of LNS8801 is strictly dependent on the presence of GPER, as demonstrated by the resistance to the compound in cancer cells where GPER has been depleted using CRISPR-Cas9.[4][9]

Upon binding of LNS8801, GPER undergoes a conformational change, leading to the activation of associated G proteins. This initiates a signaling cascade that includes the production of cyclic adenosine monophosphate (cAMP) and the activation of the cAMP response element-binding protein (CREB) signaling pathway.[1] This signaling cascade is central to the anti-tumor effects of LNS8801.

Downstream Cellular Effects

The activation of the GPER/cAMP/CREB axis by LNS8801 culminates in a variety of anti-cancer cellular responses:

-

Inhibition of Tumor Cell Proliferation: LNS8801 has been shown to inhibit the proliferation of various cancer cell lines.[1][5]

-

Induction of Cell Differentiation: The compound promotes cellular differentiation, a hallmark of its tumor-suppressive activity.[1][5]

-

Enhancement of Tumor Immunogenicity: LNS8801 can render tumors more immunogenic, suggesting a potential for combination therapies with immune checkpoint inhibitors.[1][5]

-

Induction of Mitotic Arrest and Apoptosis: In uveal melanoma cells, LNS8801 induces a G2/M phase cell cycle arrest and apoptosis by disrupting mitotic spindle formation.[8][10]

-

Depletion of c-Myc: A key oncogenic transcription factor, c-Myc, is rapidly and durably depleted following LNS8801 treatment.[2][3][10]

The following diagram illustrates the signaling pathway initiated by LNS8801.

Experimental Protocols

The characterization of LNS8801's mechanism of action has relied on a series of key experimental methodologies.

In Vitro Proliferation Assays

-

Objective: To determine the effect of LNS8801 on the proliferation of cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., YUMM1.7 melanoma, 2838c3 pancreatic cancer) are seeded in multi-well plates.[5]

-

Cells are treated with varying concentrations of LNS8801, G-1, or vehicle control.[4]

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Results are typically normalized to the vehicle-treated control group.

-

cAMP Measurement Assays

-

Objective: To confirm the activation of the Gs signaling pathway downstream of GPER.

-

Methodology:

-

Cells, such as HL-60, are treated with LNS8801, G-1, LNS8812 (the inactive enantiomer), or a vehicle control.[6][9]

-

Following a short incubation period, intracellular cAMP levels are measured using a competitive immunoassay kit, such as a cAMP-Glo™ Assay.

-

The luminescence or fluorescence signal is inversely proportional to the amount of cAMP in the sample.

-

CRISPR-Cas9 Mediated GPER Depletion

-

Objective: To validate that the anti-cancer effects of LNS8801 are dependent on GPER expression.

-

Methodology:

-

Cancer cell lines are transduced with lentiviral vectors expressing Cas9 and a guide RNA targeting the GPER gene.

-

Successful depletion of GPER is confirmed by Western blotting.[4][9]

-

GPER-depleted and non-target control cells are then subjected to proliferation assays in the presence of LNS8801 to assess for resistance to the compound.[9]

-

The following diagram outlines the workflow for validating the on-target activity of LNS8801.

Influence of GPER Genetic Variants

A noteworthy aspect of LNS8801's mechanism of action is the influence of a common germline coding variant in the human GPER gene.[4][5] Preclinical and early clinical data suggest that this genetic variation can lead to an attenuated response to LNS8801.[4][6] This finding has significant implications for patient selection and the development of predictive biomarkers for LNS8801 therapy.[5][6]

Conclusion

LNS8801 represents a promising new therapeutic agent that exerts its anti-cancer effects through the specific agonism of GPER. Its mechanism of action is centered on the activation of a GPER-mediated signaling cascade that leads to the inhibition of cell proliferation, induction of differentiation and apoptosis, and enhancement of tumor immunogenicity. The GPER-dependency of LNS8801 has been rigorously established, and the identification of a predictive biomarker in the form of a GPER genetic variant opens avenues for personalized medicine approaches. The in-depth understanding of LNS8801's mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for its continued clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Linnaeus Therapeutics Announces Publication of Seminal Paper on LNS8801 in Cancer Research Communications [prnewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. LNS8801: An Enantiomerically Pure Agonist of the G Protein-Coupled Estrogen Receptor Suitable for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. firstwordpharma.com [firstwordpharma.com]

In Vitro Activity of G-1: A Selective GPER Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 (1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. G-1 has emerged as a critical tool for elucidating the physiological and pathological roles of GPER, demonstrating a wide range of in vitro activities, including regulation of cell proliferation, migration, and apoptosis in various cell types. This technical guide provides a comprehensive overview of the in vitro activity of G-1, focusing on its quantitative effects, the signaling pathways it modulates, and detailed experimental protocols for its study.

Quantitative In Vitro Activity of G-1

The in vitro bioactivity of G-1 has been characterized across a variety of experimental systems. The following tables summarize the key quantitative data for G-1's interaction with GPER and its effects on cellular processes.

Table 1: Receptor Binding and Activation

| Parameter | Value | Cell Line/System | Reference |

| Ki (GPER) | 11 nM | COS7 cells transfected with GPER-GFP | [1] |

| EC50 (GPER) | 2 nM | Not specified | |

| Binding Affinity (Kd) | 11 nM | COS7 cells transfected with GPER-GFP | [1] |

| Binding to ERα and ERβ | No significant activity up to 10 µM | COS7 cells transfected with ERα or ERβ |

Table 2: Functional Cellular Assays

| Assay | IC50/EC50 | Cell Line | Reference |

| Inhibition of Cell Migration (SKBr3) | 0.7 nM | SKBr3 | |

| Inhibition of Cell Migration (MCF-7) | 1.6 nM | MCF-7 | |

| Inhibition of Cell Viability (OV90) | 1.06 µM | OV90 | [2] |

| Inhibition of Cell Viability (FT190) | 2.58 µM | FT190 | [2] |

| Inhibition of Cell Viability (OVCAR420) | 6.97 µM | OVCAR420 | [2] |

| Calcium Mobilization (IC50 for G-15/G-36 antagonism) | 190 nM (G-15), 112 nM (G-36) | SKBR3 | [1] |

Signaling Pathways Modulated by G-1

Activation of GPER by G-1 initiates a cascade of intracellular signaling events, primarily involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream pathways.

GPER-Mediated EGFR Transactivation and Downstream Signaling

Upon binding of G-1 to GPER, the receptor couples to heterotrimeric G proteins, leading to the activation of Src, a non-receptor tyrosine kinase. Activated Src then promotes the activity of matrix metalloproteinases (MMPs), which cleave and release heparin-binding EGF-like growth factor (HB-EGF). The released HB-EGF then binds to and activates EGFR, initiating downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways play crucial roles in regulating cell proliferation, survival, and migration.

GPER Signaling Pathway Activated by G-1.

Calcium Mobilization

G-1 binding to GPER can also lead to a rapid increase in intracellular calcium concentration. This is mediated by the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This calcium influx can influence a variety of cellular processes.

G-1 Induced Calcium Mobilization Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro activity of G-1.

Cell Viability and Proliferation Assays

1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well plates

-

G-1 compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of G-1 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Resazurin (AlamarBlue) Assay

This fluorescent assay also measures metabolic activity.

-

Materials:

-

Cells of interest

-

Opaque-walled 96-well plates

-

G-1 compound

-

Resazurin solution

-

-

Protocol:

-

Seed cells in an opaque-walled 96-well plate.

-

Treat cells with G-1 as described for the MTT assay.

-

Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[3]

-

Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Western Blot for ERK Phosphorylation

This technique is used to detect the activation of the ERK signaling pathway.

-

Materials:

-

Cells of interest

-

G-1 compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Plate cells and treat with G-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[4]

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon G-1 stimulation.

-

Materials:

-

Cells of interest (expressing GPER)

-

Black-walled, clear-bottom 96-well plates

-

G-1 compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

-

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate and grow overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Use a fluorescence plate reader with an integrated liquid handling system to add G-1 to the wells and immediately begin measuring fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.[5][6]

-

General Experimental Workflows.

Conclusion

G-1 is an invaluable pharmacological tool for investigating the in vitro functions of GPER. Its high selectivity and potency allow for the specific interrogation of GPER-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding the roles of GPER in health and disease and to explore its potential as a therapeutic target. It is important to note that while G-1 is highly selective for GPER over classical estrogen receptors, potential off-target effects should be considered and controlled for in experimental designs.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

- 7. e-century.us [e-century.us]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LNS8801

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LNS8801 is a first-in-class, orally bioavailable, small molecule agonist of the G-protein coupled estrogen receptor (GPER).[1] As a highly specific and potent activator of GPER, LNS8801 leverages a novel mechanism of action in oncology, distinct from traditional hormonal therapies. Activation of GPER by LNS8801 initiates a signaling cascade that leads to the rapid and durable depletion of the oncoprotein c-Myc, a critical driver of cellular proliferation in numerous cancers.[2][3][4] Preclinical and clinical studies have demonstrated the potential of LNS8801 to inhibit tumor growth, suppress invasion, and enhance immune recognition of cancer cells.[1][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of LNS8801, summarizing key data from preclinical and clinical investigations and detailing the experimental protocols used in its evaluation.

Pharmacokinetics

LNS8801 has been evaluated in preclinical models and in a Phase 1/2 clinical trial (NCT04130516) to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8]

Preclinical Pharmacokinetics

Preclinical PK studies have been conducted in mice, providing initial insights into the compound's behavior in vivo.

Table 1: Preclinical Pharmacokinetic Parameters of LNS8801 in Mice

| Parameter | Value | Species | Dose | Route |

| Maximum Plasma Concentration (Cmax) | 1.29 ng/mL | Mouse | 0.1 mg/kg | Oral |

Data sourced from preclinical studies.

Clinical Pharmacokinetics

The Phase 1/2 clinical trial (NCT04130516) was a multicenter, open-label study designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of LNS8801 alone and in combination with pembrolizumab in patients with advanced cancers.[5][6] While specific quantitative PK parameters from the human trials are not yet fully published, the study established a recommended Phase 2 dose (RP2D).

Table 2: Clinical Dosing Information for LNS8801

| Parameter | Value | Study | Population |

| Recommended Phase 2 Dose (RP2D) | 125 mg | NCT04130516 | Patients with advanced solid tumors |

| Dosing Regimen | Once daily (QD) | NCT04130516 | Patients with advanced solid tumors |

| Route of Administration | Oral (PO) | NCT04130516 | Patients with advanced solid tumors |

Information gathered from clinical trial announcements and abstracts.[5]

Further details on human pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life are anticipated to be released in future publications of the complete clinical trial results.

Pharmacodynamics

The pharmacodynamic effects of LNS8801 are a direct consequence of its targeted activation of the GPER signaling pathway.

Mechanism of Action

LNS8801 acts as a selective agonist of GPER, a transmembrane receptor. Unlike classical nuclear estrogen receptors, GPER activation by LNS8801 triggers rapid intracellular signaling cascades. A key downstream effect of this activation is the significant and sustained reduction of c-Myc protein levels, a transcription factor that is overexpressed in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, growth, and survival.[2][3][4]

Downstream Cellular Effects

The degradation of c-Myc protein initiated by LNS8801 leads to several anti-cancer effects that have been observed in preclinical models:

-

Inhibition of Proliferation: By depleting c-Myc, LNS8801 effectively halts the cell cycle and inhibits the proliferation of cancer cells.[1]

-

Suppression of Invasion: LNS8801 has been shown to reduce the invasive potential of cancer cells.[5]

-

Enhancement of Immune Recognition: GPER activation by LNS8801 can modulate the tumor microenvironment, leading to enhanced recognition of cancer cells by the immune system.[5]

-

Induction of Melanocytic Differentiation: In melanoma models, LNS8801 treatment has been observed to promote melanocytic differentiation.[5]

Clinical Pharmacodynamics

In the Phase 1/2 clinical trial, pharmacodynamic assessments were a key secondary endpoint to confirm target engagement in patients. Early clinical data have indicated target engagement and c-Myc protein depletion in patients with advanced cancer receiving LNS8801.[4][8] A germline GPER genotype (C/C at SNP rs11544331) has been associated with improved outcomes in patients treated with LNS8801, suggesting it may serve as a predictive biomarker.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics and pharmacodynamics of LNS8801.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile of LNS8801 in mice following oral administration.

Protocol:

-

Animal Model: C57BL/6 mice.

-

Drug Formulation: LNS8801 is formulated for oral gavage.

-

Dosing: A single dose of 0.1 mg/kg is administered orally.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Plasma is isolated from blood samples by centrifugation.

-

Bioanalysis: Plasma concentrations of LNS8801 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

Western Blot for c-Myc Protein Degradation

Objective: To assess the effect of LNS8801 on c-Myc protein levels in cancer cells.

Protocol:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of LNS8801 or vehicle control for a specified duration.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for c-Myc.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the c-Myc and loading control bands is quantified to determine the relative change in c-Myc protein levels.

GPER Activation Assay (cAMP Measurement)

Objective: To confirm that LNS8801 activates GPER signaling.

Protocol:

-

Cell Line: A cell line expressing GPER is used.

-

Treatment: Cells are treated with LNS8801 at various concentrations.

-

cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: The change in cAMP levels in response to LNS8801 treatment is quantified to determine the potency and efficacy of GPER activation.

Visualizations

Signaling Pathway of LNS8801

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Linnaeus Therapeutics Announces Presentation of Positive Clinical Data of LNS8801 in Metastatic Uveal Melanoma at 2023 ASCO Annual Meeting - BioSpace [biospace.com]

- 5. The effect of LNS8801 alone and in combination with pembrolizumab in patients with metastatic uveal melanoma. - ASCO [asco.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. targetedonc.com [targetedonc.com]

Technical Guide: Solubility Profile of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the solubility characteristics of the selective G-protein coupled estrogen receptor 1 (GPER1) agonist, rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone, commonly known as G-1. Understanding the solubility of this compound is critical for its application in in vitro and in vivo studies, as well as for the development of potential therapeutic formulations. This document compiles available quantitative solubility data, outlines general experimental protocols for solubility determination, and visualizes the key signaling pathway associated with the compound's biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of the compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C21H18BrNO3 | |

| Molecular Weight | 412.28 g/mol | [1] |

| XLogP3 | 4.6 | [2] |

| IUPAC Name | 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |

Solubility Data

The solubility of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone has been determined in various solvents and solvent systems. The quantitative data is summarized in the table below. The compound is noted to be "fat-soluble," which is consistent with its high XLogP3 value.[3]

| Solvent/Solvent System | Concentration (mM) | Concentration (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 - 121.28 | 41.23 - 50 | May require sonication to achieve higher concentrations.[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.06 | ≥ 2.5 | Clear solution, suitable for in vivo studies.[4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 6.06 | 2.5 | Suspended solution, requires sonication.[4] |

| 10% DMSO, 90% Corn Oil | ≥ 6.06 | ≥ 2.5 | Clear solution.[4] |

Experimental Protocols for Solubility Determination

Objective

To determine the equilibrium solubility of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone in a given solvent.

Materials

-

rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone (solid)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Allow the solution to stand undisturbed to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mM.

-

Below is a graphical representation of a typical experimental workflow for solubility determination.

Associated Signaling Pathway

rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone is a potent and selective agonist of the G-protein coupled estrogen receptor 1 (GPER1). Activation of GPER1 initiates a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cancer cell proliferation. The key signaling pathways activated by this compound are depicted below.

Upon binding to GPER1, the agonist can activate both Gαs and Gαi/o proteins.[2] This dual coupling can lead to the modulation of adenylyl cyclase (AC) activity, resulting in changes in cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.[2] GPER1 activation also triggers the mobilization of intracellular calcium (Ca2+) and can lead to the transactivation of the epidermal growth factor receptor (EGFR).[1][5] This transactivation often involves matrix metalloproteinases (MMPs) and results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[5][6]

Conclusion

The solubility of rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone is highly dependent on the solvent system used. While it exhibits good solubility in DMSO, its aqueous solubility is limited. The provided data on its solubility in various formulations offers valuable guidance for the design of future in vitro and in vivo experiments. A thorough understanding of its solubility, combined with knowledge of its mechanism of action through the GPER1 signaling pathway, is essential for advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

LNS8801: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of the selective GPER agonist, LNS8801.

This technical guide provides a detailed overview of LNS8801, a potent and selective agonist of the G Protein-Coupled Estrogen Receptor (GPER). LNS8801 is the active enantiomer of the racemic mixture G-1 and is currently under investigation for its therapeutic potential in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the chemical, physical, and biological properties of LNS8801, along with detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Physicochemical Properties

LNS8801, with the chemical formula C₂₁H₁₈BrNO₃, is a non-steroidal small molecule.[3] Its IUPAC name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone.[4] LNS8801 is the single enantiomer responsible for the anticancer effects previously attributed to the racemic compound G-1.[2]

Table 1: Chemical Identifiers and Properties of LNS8801

| Property | Value | Reference |

| IUPAC Name | 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | [4] |

| Synonyms | G-1 (active enantiomer), LNS-8801 | [3][4] |

| CAS Number | 925419-55-2 | [5] |

| Molecular Formula | C₂₁H₁₈BrNO₃ | [3] |

| Molecular Weight | 412.3 g/mol | [3] |

| SMILES | CC(=O)C1=CC2=C(C=C1)N--INVALID-LINK--C4=CC5=C(C=C4Br)OCO5 | [4] |

Table 2: Physicochemical Properties of LNS8801

| Property | Value | Reference |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |

| UV max | 242, 329 nm | [3] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C | [6] |

Mechanism of Action and Signaling Pathways

LNS8801 is a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), binding with a high affinity (Ki = 11 nM).[3][6] Unlike classical nuclear estrogen receptors, GPER is a transmembrane receptor that mediates rapid, non-genomic signaling cascades.[4] The activation of GPER by LNS8801 has been shown to have potent anti-tumor activities across a range of cancer types, including melanoma and pancreatic cancer.[2][5]

The primary mechanism of action involves the GPER-dependent suppression of key tumor-associated genes, most notably c-Myc and Programmed Death-Ligand 1 (PD-L1).[4] This leads to an inhibition of tumor cell proliferation and an enhancement of anti-tumor immunity.[4]

GPER-Mediated Signaling Cascade

Upon binding of LNS8801, GPER activates downstream signaling pathways, a key one being the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of cAMP response element-binding protein (CREB).[5] While the precise molecular steps are still under investigation, evidence suggests that GPER activation leads to the ubiquitination and proteasomal degradation of the oncoprotein c-Myc.

In some cancer cell types, such as acute myeloid leukemia (AML), LNS8801 has been shown to induce cell death through a GPER-independent mechanism involving the production of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of LNS8801.

In Vivo Murine Melanoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the YUMM1.7 murine melanoma cell line to evaluate the in vivo efficacy of LNS8801.

Materials:

-

YUMM1.7 murine melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

LNS8801

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water, or 10% DMSO/90% PEG400 for oral administration; sesame oil for subcutaneous administration)[2]

-

Matrigel (optional)

-

Sterile PBS, syringes, and needles

Procedure:

-

Cell Culture: Culture YUMM1.7 cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁶ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer LNS8801 (e.g., 1 mg/kg, orally or subcutaneously) or vehicle daily.[2]

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

CRISPR-Cas9 Mediated GPER Knockout

This protocol outlines the general steps for generating GPER knockout cell lines using CRISPR-Cas9 technology to validate the GPER-dependency of LNS8801's effects.

Materials:

-

Target cells (e.g., YUMM1.7 melanoma cells)

-

gRNA expression vector (e.g., pSpCas9(BB)-2A-Puro)

-

GPER-specific gRNA sequences

-

Lipofectamine or other transfection reagent

-

Puromycin or other selection agent

-

Single-cell cloning supplies

Procedure:

-

gRNA Design: Design and clone gRNAs targeting a critical exon of the GPER gene into the Cas9 expression vector.

-

Transfection: Transfect the target cells with the gRNA-Cas9 plasmid using a suitable transfection reagent.

-

Selection: Select for transfected cells by adding the appropriate selection agent (e.g., puromycin) to the culture medium.

-

Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

-

Expansion and Validation: Expand the single-cell clones and validate GPER knockout by Western blot and genomic DNA sequencing.

-

Functional Assays: Use the validated GPER knockout and control cell lines in functional assays (e.g., cell proliferation, migration) to assess the GPER-dependency of LNS8801's effects.

Summary of Biological Activity

LNS8801 exhibits a range of anti-tumor activities, primarily mediated through its agonistic action on GPER.

Table 3: Summary of LNS8801 Biological Activity

| Activity | Description | Key Findings | Reference |

| Receptor Binding | Selective agonist for GPER. | Ki of 11 nM for GPER. No significant binding to classical estrogen receptors (ERα and ERβ). | [3][6] |

| In Vitro Anti-Proliferative Activity | Inhibits the growth of various cancer cell lines. | Potent inhibition of melanoma and pancreatic ductal adenocarcinoma cells. | [2] |

| In Vivo Anti-Tumor Efficacy | Suppresses tumor growth in xenograft models. | Orally bioavailable and effective at low doses (e.g., 1 mg/kg) in murine melanoma models. | [2] |

| Mechanism of Action | GPER-dependent downregulation of oncoproteins. | Suppresses c-Myc and PD-L1 expression. | [4] |

| Immunomodulation | Enhances anti-tumor immune responses. | GPER activation may induce immune memory. | [4] |

| GPER-Independent Effects | Induction of ROS and ER stress in certain cancers. | Observed in acute myeloid leukemia (AML) cells. |

Conclusion

LNS8801 is a promising, orally bioavailable, and selective GPER agonist with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action, primarily involving the GPER-dependent downregulation of c-Myc, provides a strong rationale for its continued investigation as a novel cancer therapeutic. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate further research and development of this compound.

References

- 1. LNS-8801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | C21H18BrNO3 | CID 5322399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

G-1 Compound: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and validate the cellular targets of the G-1 compound, a selective agonist of the G protein-coupled estrogen receptor (GPER). This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding of G-1's mechanism of action.

Target Identification: GPER as the Primary Target of G-1

The principal molecular target of G-1 is the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. This has been established through robust target identification techniques, primarily competitive radioligand binding assays. These assays directly measure the affinity of G-1 for GPER.

Quantitative Binding Affinity Data

The binding affinity of G-1 for GPER is a critical parameter demonstrating direct interaction. This is typically determined by competitive binding assays where G-1 competes with a radiolabeled ligand for binding to the receptor.

| Compound | Receptor | Binding Affinity (Ki) | Assay Type | Cell Line/Tissue | Reference |

| G-1 | GPER | 11 nM | Competitive Radioligand Binding | HEK293 cells expressing GPER | [1][2][3] |

| Estriol | GPER | ~1,000-10,000 nM (antagonist) | Functional Assays | Triple-negative breast cancer cells | [4] |

Experimental Protocol: Competitive Radioligand Binding Assay for GPER

This protocol outlines the steps to determine the binding affinity of G-1 for GPER.

Materials:

-

HEK293 cells transiently or stably expressing human GPER

-

Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors)

-

Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Radioligand: [3H]-Estradiol or a GPER-specific radiolabeled antagonist

-

Unlabeled G-1 compound

-

Unlabeled estradiol (for non-specific binding determination)

-

96-well plates

-

Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-GPER cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in cold lysis buffer and homogenize.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 30 minutes at 4°C to pellet the membranes.[5]

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50-100 µg of membrane protein.

-

A fixed concentration of radioligand (typically at its Kd value).

-

Increasing concentrations of unlabeled G-1 (e.g., 0.1 nM to 10 µM).

-

For non-specific binding, add a high concentration of unlabeled estradiol (e.g., 10 µM).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the G-1 concentration.

-

Determine the IC50 value (the concentration of G-1 that inhibits 50% of radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Target Validation: Cellular and In Vivo Effects of G-1

Following the identification of GPER as the primary target, validation experiments are crucial to confirm that the engagement of GPER by G-1 leads to measurable downstream biological effects. These studies are typically conducted in cell lines expressing GPER and in animal models.

In Vitro Validation

G-1 has been shown to inhibit the proliferation of various cancer cell lines. The MTT assay is a common method to assess cell viability.

Quantitative Data from Cell Viability Assays:

| Cell Line | Cancer Type | G-1 Concentration | Incubation Time | Effect on Viability | Reference |

| MCF-7 | Breast Cancer | 0.5 µM - 5 µM | 24-72 hours | Decreased viability | [6] |

| A431 | Vulvar Carcinoma | 1.25 µM | 50 hours | Decreased proliferation | [6] |

| CAL-39 | Vulvar Carcinoma | 0.5 µM | 50 hours | Decreased viability | [6] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of G-1 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

G-1 can induce cell cycle arrest in cancer cells. Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with G-1 for the desired time.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

G-1 can induce apoptosis (programmed cell death) in cancer cells. This can be assessed by detecting markers of apoptosis such as the externalization of phosphatidylserine (Annexin V staining) or DNA fragmentation (sub-G1 peak analysis).

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat cells with G-1 for the desired time.

-

Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

G-1, through GPER activation, modulates various intracellular signaling pathways. Western blotting is a key technique to detect changes in the phosphorylation status and expression levels of proteins within these pathways.

Key Signaling Pathways Modulated by G-1:

-

MAPK/ERK Pathway: G-1 can induce the phosphorylation of ERK1/2.[7]

-

PI3K/Akt Pathway: G-1 can also lead to the phosphorylation of Akt.

-

ER Stress Pathway: G-1 has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of markers like GRP78 and CHOP.[8][9]

-

Cell Cycle Regulatory Proteins: G-1 can affect the expression of cyclins and cyclin-dependent kinases (CDKs) that control cell cycle progression.

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat cells with G-1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, GRP78, CHOP, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Validation

In vivo studies using animal models, particularly xenograft models, are essential to validate the anti-tumor efficacy of G-1.

Quantitative Data from In Vivo Studies:

| Cancer Model | Animal Model | G-1 Dosage and Administration | Outcome | Reference |

| Human Glioblastoma (U87MG-luc cells) | Xenograft mice | 16 mg/kg, weekly, IV (as Aldoxorubicin, a Doxorubicin prodrug, in combination with TMZ) | Moderate tumor volume inhibition, increased survival | [10] |

| Human Glioblastoma (patient-derived) | Orthotopic Xenograft mice | Varies depending on the study | Tumor growth inhibition | [11][12] |

Experimental Protocol: Xenograft Mouse Model

-

Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., breast cancer or glioblastoma cell lines) into immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups (vehicle control and G-1 treated). Administer G-1 at a predetermined dose and schedule (e.g., daily intraperitoneal injections).

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizing G-1's Mechanism of Action

Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in G-1 research.

Caption: G-1 signaling pathways leading to cellular effects.

Caption: Experimental workflow for G-1 target validation.

This technical guide provides a foundational framework for researchers and scientists working with the G-1 compound. The detailed protocols and visualized pathways aim to facilitate the design and execution of experiments for the continued exploration of G-1's therapeutic potential.

References

- 1. Competitive Binding Assay for the G-Protein-Coupled Receptor 30 (GPR30) or G-Protein-Coupled Estrogen Receptor (GPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Estriol - Wikipedia [en.wikipedia.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

Exploratory Studies on GPER Activation by LNS8801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LNS8801 is a novel, orally bioavailable, and highly specific agonist of the G protein-coupled estrogen receptor (GPER).[1] Emerging as a promising therapeutic candidate in oncology, LNS8801's mechanism of action is centered on the activation of GPER, a transmembrane receptor implicated in tumor suppression across a variety of cancer types. This technical guide provides an in-depth overview of the exploratory studies on LNS8801, focusing on its activation of GPER and the subsequent downstream signaling events. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of LNS8801's preclinical profile.

Core Mechanism of Action: GPER Activation

LNS8801 functions as a potent agonist of GPER, initiating a cascade of intracellular signaling events that collectively contribute to its anti-tumor effects. The activation of GPER by LNS8801 has been shown to be the primary driver of its therapeutic activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for LNS8801, providing insights into its potency and selectivity.

Table 1: In Vitro Efficacy of LNS8801

| Cell Line | Assay Type | Endpoint | IC50 |

| Uveal Melanoma | Cell Viability | Inhibition of Cell Growth | 250-500 nM[2] |

Table 2: Off-Target Activity of LNS8801

| Target | Assay Type | Endpoint | IC50 / EC50 |

| Various Receptors | Binding/Functional Assays | Inhibition/Activation | Generally weak activity at concentrations exceeding therapeutic relevance. |

Further specific quantitative data on the on-target activation of GPER by LNS8801, such as EC50 values for cAMP production or CREB activation, are not yet publicly available in the reviewed literature.

Key Signaling Pathways and Experimental Workflows

The activation of GPER by LNS8801 triggers a series of downstream signaling events, with the degradation of the oncoprotein c-Myc being a critical outcome. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

GPER Signaling Pathway to c-Myc Degradation

Caption: GPER activation by LNS8801 leads to c-Myc degradation.

Experimental Workflow: cAMP Assay

Caption: Workflow for a cell-based cAMP assay.

Experimental Workflow: Western Blot for ERK1/2 Phosphorylation

Caption: Western blot for p-ERK1/2 analysis.

Detailed Methodologies

A critical component of robust scientific inquiry is the ability to reproduce experimental findings. This section provides detailed protocols for key assays used in the characterization of LNS8801.

cAMP Assay Protocol

This protocol is a representative method for quantifying intracellular cyclic adenosine monophosphate (cAMP) levels following GPER activation.

Materials:

-

Cell line expressing GPER (e.g., melanoma cell lines)

-

Cell culture medium and supplements

-

LNS8801

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific cell line and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of LNS8801 in an appropriate assay buffer.

-

Cell Treatment: Remove the cell culture medium and add the LNS8801 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the instructions provided with the cAMP assay kit.

-

cAMP Detection: Perform the cAMP detection assay as per the manufacturer's protocol.

-

Data Analysis: Measure the signal using a plate reader. Calculate the concentration of cAMP in each well and plot the dose-response curve to determine the EC50 value of LNS8801.

CREB Reporter Assay Protocol

This assay measures the activation of the cAMP response element-binding protein (CREB), a downstream target of the GPER/cAMP/PKA signaling pathway.

Materials:

-

Cell line expressing GPER

-

CREB-responsive luciferase reporter vector

-

Transfection reagent

-

LNS8801

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the GPER-expressing cells with the CREB-responsive luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Cell Seeding: After 24-48 hours of transfection, seed the cells into a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of LNS8801 and a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 6-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the LNS8801 concentration to generate a dose-response curve and calculate the EC50.

ERK1/2 Phosphorylation Western Blot Protocol

This protocol is used to assess the phosphorylation status of ERK1/2, another potential downstream effector of GPER signaling.

Materials: